molecular formula C18H17ClF2N4O2 B10917766 N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10917766
M. Wt: 394.8 g/mol
InChI Key: OATLIUILZPASET-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridin-7-yl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the pyrazolo[3,4-b]pyridin-7-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide.

    Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the propanamide linkage: This can be accomplished through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[4-(trifluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
  • N-(4-chlorophenyl)-3-[4-(methyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Uniqueness

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClF2N4O2

Molecular Weight

394.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C18H17ClF2N4O2/c1-10-16-13(17(20)21)9-15(27)25(18(16)23-24(10)2)8-7-14(26)22-12-5-3-11(19)4-6-12/h3-6,9,17H,7-8H2,1-2H3,(H,22,26)

InChI Key

OATLIUILZPASET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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